molecular formula C16H13N B14007208 6-(4-Methylphenyl)isoquinoline

6-(4-Methylphenyl)isoquinoline

Cat. No.: B14007208
M. Wt: 219.28 g/mol
InChI Key: CUEDBGJYJWJORU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Methylphenyl)isoquinoline is a synthetic isoquinoline derivative of significant interest in medicinal chemistry and pharmaceutical research. Isoquinolines are a privileged scaffold in drug discovery, found in compounds with a broad spectrum of bioactivities, including anticancer, antimicrobial, and central nervous system effects . Specifically, structurally similar tetrahydroisoquinoline derivatives have been investigated as potent multidrug resistance (MDR) reversal agents . These compounds are known to block the P-glycoprotein (P-gp) drug efflux pump, thereby resensitizing resistant cancer cells to chemotherapeutic agents and showing efficacy in vivo models against resistant leukemias . This makes this compound a valuable chemical tool for oncology research, particularly in studying mechanisms to overcome chemotherapy resistance. Beyond oncology, the isoquinoline core is a key structural component in various other research areas, serving as a precursor in the development of dyes, materials science, and agrochemicals . Modern synthetic chemistry, including greener alternatives like microwave-assisted and metal-catalyzed reactions, enables the efficient production of such specialized isoquinoline derivatives . This product is provided For Research Use Only (RUO) and is strictly intended for use in laboratory research. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C16H13N

Molecular Weight

219.28 g/mol

IUPAC Name

6-(4-methylphenyl)isoquinoline

InChI

InChI=1S/C16H13N/c1-12-2-4-13(5-3-12)14-6-7-16-11-17-9-8-15(16)10-14/h2-11H,1H3

InChI Key

CUEDBGJYJWJORU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=C(C=C2)C=NC=C3

Origin of Product

United States

Preparation Methods

Halogenation and Subsequent Substitution

One classical approach involves the initial halogenation of the isoquinoline ring at the 6-position to form a 6-chloroisoquinoline intermediate. This intermediate then undergoes palladium-catalyzed cross-coupling reactions with arylboronic acids or aryl halides to introduce the 4-methylphenyl substituent.

  • Step 1: Reaction of 1,4-dihydroxyisoquinoline with phosphorus oxychloride or phosphorus oxybromide affords 1-chloro or 1-bromoisoquinoline derivatives.
  • Step 2: Methylation using reagents such as trimethylboroxine with tetrakis(triphenylphosphine)palladium or n-butyllithium followed by methyliodide introduces methyl groups.
  • Step 3: Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) with 4-methylphenylboronic acid or equivalent aryl source installs the 4-methylphenyl group at the 6-position.

However, these methods often involve hazardous reagents like phosphorus oxychloride and n-butyllithium, which are costly and unsafe for large-scale production.

Buchwald-Hartwig Coupling for Amination and Arylation

A more recent and industrially relevant method employs Buchwald-Hartwig coupling reactions to achieve regioselective substitution at the 6-position of isoquinoline derivatives.

  • The method uses amino-protected intermediates to prevent side reactions during substitution.
  • Amino protecting groups (denoted as R) stabilize intermediates during coupling.
  • The coupling reaction is performed on halogenated isoquinoline substrates (chlorine or bromine at the 6-position) with aryl amines or arylboronic acids.
  • This approach avoids the use of hazardous reagents and allows for high regioselectivity and yield.

A typical reaction scheme involves:

Step Reaction Type Reagents/Conditions Outcome
1 Halogenation Phosphorus oxychloride/bromide 6-Haloisoquinoline intermediate
2 Buchwald-Hartwig coupling Pd catalyst, ligand, base, aryl amine Aminated or arylated isoquinoline intermediate
3 Deprotection and purification Acid/base treatment Final this compound

This method is scalable and avoids chromatographic separation, making it suitable for industrial production.

Alternative Amination and Reduction Routes

Another approach involves preparing 6-aminoisoquinoline intermediates through hydrogenation of nitro-substituted isoquinolines followed by substitution with 4-methylphenyl groups.

  • Hydrogenation is carried out using palladium on carbon catalyst under mild pressure (≥0.6 MPa) and temperature (≥45°C).
  • Potassium carbonate and solvents like methanol or ethanol are used to facilitate the reaction.
  • The amino group can then be protected and subjected to coupling reactions to introduce the 4-methylphenyl substituent.
  • Purification involves filtration, acid-base extraction, and recrystallization to achieve high purity (≥95% by HPLC).

This method yields 6-aminoisoquinoline intermediates with yields ranging from 20% to nearly quantitative, depending on conditions.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations Yield & Purity
Halogenation + Methylation + Coupling Phosphorus oxychloride, n-butyllithium, Pd catalyst High regioselectivity; well-established Hazardous reagents; costly; scale-up challenges High yield; purity varies
Buchwald-Hartwig Coupling Pd catalyst, amino-protected intermediates, aryl amines Safe for scale-up; avoids hazardous reagents; no chromatography needed Requires amino protection steps High yield; high purity (>95%)
Hydrogenation + Amination + Coupling Pd/C catalyst, potassium carbonate, methanol, acid/base workup Mild conditions; good purity control Longer reaction times; moderate yields Yield 20-99%; purity >95%

Industrial and Research Implications

The Buchwald-Hartwig coupling-based methods represent the state-of-the-art for synthesizing this compound, especially for large-scale industrial applications. These methods:

  • Provide regioselective substitution at the 6-position without the need for chromatographic separation.
  • Avoid hazardous and costly reagents like phosphorus oxychloride and n-butyllithium.
  • Enable the production of high-purity compounds suitable for pharmaceutical applications.
  • Are supported by patent literature emphasizing their scalability and safety.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylphenyl)isoquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, using reagents such as halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitro-substituted isoquinolines.

Scientific Research Applications

6-(4-Methylphenyl)isoquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Used in the production of dyes and pigments due to its aromatic structure

Mechanism of Action

The mechanism of action of 6-(4-Methylphenyl)isoquinoline involves its interaction with various molecular targets. It can bind to enzymes or receptors, altering their activity and leading to biological effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or materials science .

Comparison with Similar Compounds

Data Tables

Table 2: Physical Properties of Related Compounds

Compound Melting Point (°C) Key Functional Groups Reference
4k () 223–225 Quinoline, chlorophenyl
Sulfonamide derivative () 223–225 Pyridyl, sulfonamide

Q & A

Q. What are the standard synthetic routes for 6-(4-Methylphenyl)isoquinoline and its intermediates?

Methodological Answer: The synthesis of this compound typically involves multi-step protocols, including halogenation, coupling reactions, and cyclization. Key intermediates like 5-Chloro-2-(4-Methylphenyl)pyridine are synthesized via palladium-catalyzed cross-coupling or Friedel-Crafts alkylation. For example:

  • Intermediate Preparation : describes a Novartis AG patent where 5-Chloro-2-(4-Methylphenyl)pyridine is synthesized using chlorination of a pyridine precursor under controlled conditions .
  • Oxidation Steps : Substituted tetrahydroisoquinolines (e.g., 6-(3,4,5-Trimethoxyphenyl) derivatives) are oxidized to isoquinoline analogs using Pd/C in decahydronaphthalene, a method applicable to this compound synthesis .
  • Functionalization : Reagents like hydrogen peroxide (oxidation), LiAlH4 (reduction), and alkyl halides (substitution) are critical for modifying the isoquinoline core (see ) .

Q. Table 1: Common Synthetic Steps

StepReaction TypeReagents/ConditionsKey IntermediateReference
1HalogenationCl₂, Pd catalysis5-Chloro-2-(4-Methylphenyl)pyridine
2CyclizationAcid catalysisTetrahydroisoquinoline scaffold
3OxidationPd/C, decahydronaphthaleneIsoquinoline derivative

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer: Characterization relies on ¹H NMR, IR, and mass spectrometry to confirm structure and purity. For example:

  • ¹H NMR : Aromatic protons in this compound derivatives appear as multiplet signals between δ 7.1–8.5 ppm, with methyl groups at δ 2.26 ppm (see ) .
  • IR : Sulfonyl groups (S=O) in related compounds show peaks at 1332 cm⁻¹ and 1160 cm⁻¹, while NH stretches appear near 3089 cm⁻¹ .
  • MS : Molecular ion peaks (e.g., m/z 645 [M⁺]) confirm molecular weight .

Q. Table 2: Spectral Data for a Related Compound ()

Compound¹H NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
5a2.26 (s, 2CH₃), 7.1–8.5 (m, ArH)3089 (NH), 1332/1160 (S=O)645 [M⁺]

Q. What pharmacological targets are associated with this compound derivatives?

Methodological Answer: Isoquinoline derivatives exhibit activity against neurological targets (e.g., dopamine reuptake inhibition) and anti-cancer pathways :

  • Neurological Effects : Substituents like 2-methyl or 7-methoxy groups enhance binding to dopamine transporters, as shown in QSAR studies () .
  • Anti-Cancer Activity : Structural analogs (e.g., tropoloisoquinoline) inhibit cancer signaling pathways via alkaloid-mediated mechanisms () .

Advanced Research Questions

Q. How can fragment-based drug design optimize the bioactivity of this compound derivatives?

Methodological Answer: The "merging by design" strategy ( ) involves:

Fragment Screening : Synthesize monosubstituted isoquinoline libraries (e.g., substitutions at 1-, 3-, or 6-positions) and screen for target binding .

Fragment Merging : Combine active fragments (e.g., 6-(4-Methylphenyl) with 3-methoxy groups) to enhance potency without requiring X-ray data .

Biochemical Validation : Use enzyme inhibition assays (e.g., IC₅₀ measurements) to validate optimized compounds.

Key Consideration : Position-specific substituents (e.g., 6-aryl groups) improve steric and electronic compatibility with target proteins .

Q. What computational approaches predict binding affinity of substituted isoquinolines to neurological targets?

Methodological Answer:

  • QSAR Models : Analyze substituent effects (e.g., 2-methyl vs. 7-methoxy) on dopamine transporter inhibition (). Though traditional QSAR may lack statistical rigor, 3D-QSAR identifies favorable regions for substituents .
  • Molecular Docking : Simulate binding poses of 6-(4-Methylphenyl) derivatives in dopamine transporter active sites.
  • Limitations : Quaternary isoquinoline derivatives may exhibit poor membrane permeability, requiring logP optimization .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data across substitution patterns?

Methodological Answer: Contradictions arise from divergent substituent effects (e.g., 6-OH groups reducing activity while 4-methyl enhances it). To resolve:

Systematic SAR Studies : Compare monosubstituted derivatives (e.g., 6-F vs. 6-CH₃) in biochemical assays ().

Data Normalization : Account for variables like solubility (e.g., logP adjustments for quaternary derivatives) .

Cross-Validation : Use orthogonal assays (e.g., enzymatic vs. cellular) to confirm activity trends.

Q. Table 3: Substituent Effects on Dopamine Transporter Inhibition ()

Substituent PositionEffect on ActivityExample Derivative
2-Methyl↑ Activity1,2,3,4-Tetrahydroisoquinoline
6-Hydroxy↓ Activity6,7-Dihydroxy derivative
7-Methoxy↑ Activity7-Methoxy-2-(methylsulfonyl) analog

Q. How do oxidation and reduction conditions affect the functionalization of this compound?

Methodological Answer:

  • Oxidation : Hydrogen peroxide or peracids convert isoquinoline to N-oxides, altering electronic properties for downstream reactions () .
  • Reduction : LiAlH₄ selectively reduces the heterocyclic ring to tetrahydroisoquinoline, preserving the 4-Methylphenyl group () .

Critical Parameter : Solvent choice (e.g., decahydronaphthalene vs. THF) impacts reaction selectivity and yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.